CAS number 1200131-18-5 properties and uses
CAS number 1200131-18-5 properties and uses
An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of WIP1 Phosphatase
A Note on Chemical Identification: This guide focuses on the well-characterized compound GSK2830371, a potent WIP1/PPM1D phosphatase inhibitor. While the initial query referenced CAS number 1200131-18-5, which is associated with 2-fluorobiphenyl in some databases[1], the vast body of scientific literature on a molecule with the described biological activity points to GSK2830371, which has a different CAS number (1404456-53-6). This guide proceeds under the assumption that the compound of interest for researchers in drug development is GSK2830371.
Introduction
GSK2830371 is a highly potent and selective, cell-permeable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D)[2]. As a critical negative regulator of the p53 tumor suppressor pathway and other key DNA damage response proteins, WIP1 is a compelling target in oncology. GSK2830371 has emerged as an invaluable chemical probe for elucidating the physiological roles of WIP1 and as a potential therapeutic agent, particularly in combination with other anti-cancer drugs. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of GSK2830371 for professionals in the field of drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of GSK2830371 is presented below.
| Property | Value | Source |
| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |
| Molecular Formula | C23H29ClN4O2S | |
| Molecular Weight | 461.02 g/mol | |
| Appearance | Powder | |
| Assay | ≥97% (HPLC) |
Mechanism of Action
GSK2830371 functions as a non-competitive and reversible inhibitor of WIP1 phosphatase[3]. It binds to an allosteric site on the WIP1 protein, specifically within the "flap" region that is in close proximity to the catalytic site[3]. This binding event induces a conformational change that locks the enzyme in an inactive state, thereby preventing it from dephosphorylating its substrates[3].
A key aspect of GSK2830371's mechanism is that it also facilitates the proteasomal degradation of the WIP1 protein[2]. This dual action of enzymatic inhibition and protein degradation leads to a sustained suppression of WIP1 activity within the cell.
The Role of GSK2830371 in the p53 Signaling Pathway
WIP1 is a critical negative regulator of the p53 signaling pathway. In response to cellular stress, such as DNA damage, p53 is phosphorylated and activated, leading to cell cycle arrest or apoptosis. WIP1 directly dephosphorylates and inactivates p53 at Serine 15, as well as other key upstream kinases like ATM and Chk2, thus dampening the DNA damage response.
By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of these key proteins, leading to the stabilization and activation of p53[4]. This results in enhanced tumor suppressor activity.
Caption: GSK2830371 inhibits WIP1, preventing the dephosphorylation of ATM, Chk2, and p53, thereby promoting p53-mediated tumor suppression.
Applications in Research and Drug Development
GSK2830371 is a valuable tool for investigating the cellular functions of WIP1. Its primary application lies in the field of oncology, particularly for cancers where the PPM1D gene is amplified or overexpressed, such as in certain breast cancers.
Monotherapy and Combination Therapy: While GSK2830371 has shown growth inhibitory effects as a single agent in WIP1-amplified cell lines with wild-type p53, its therapeutic potential is significantly enhanced when used in combination with other agents[5]. A key strategy is its combination with MDM2 inhibitors. MDM2 is another negative regulator of p53. By simultaneously inhibiting both WIP1 and MDM2, a powerful synergistic activation of p53 can be achieved, leading to enhanced anti-tumor activity[2].
Quantitative Data on Biological Activity
| Cell Line | Assay Type | IC50 / GI50 | Source |
| MCF-7 (Breast Carcinoma) | Growth Inhibition | GI50: 2.65 µM ± 0.54 | [4][5] |
| In Vitro Enzyme Assay | |||
| WIP1 (2-420) dephosphorylation of FDP | Enzyme Inhibition | IC50: 6 nM | [4] |
| WIP1 (2-420) dephosphorylation of phospho-p38 MAPK (T180) | Enzyme Inhibition | IC50: 13 nM | [4] |
Experimental Protocol: Cell Viability Assay
The following is a generalized protocol for assessing the effect of GSK2830371 on the viability of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of GSK2830371 in a selected cancer cell line.
Materials:
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Cancer cell line of interest (e.g., MCF-7)
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Appropriate cell culture medium and supplements
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GSK2830371
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DMSO (for stock solution)
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96-well cell culture plates
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Cell viability reagent (e.g., resazurin-based or ATP-based)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding:
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Trypsinize and count cells.
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Seed the cells in a 96-well plate at a predetermined optimal density.
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Incubate overnight to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a stock solution of GSK2830371 in DMSO.
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Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
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Remove the old medium from the 96-well plate and add the medium containing the different concentrations of GSK2830371. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
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Incubation:
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Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.
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Viability Assessment:
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time.
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Measure the signal (fluorescence or luminescence) using a plate reader.
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Data Analysis:
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Subtract the background signal (no-cell control).
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Normalize the data to the vehicle control (100% viability).
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Plot the cell viability against the logarithm of the GSK2830371 concentration.
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Use a non-linear regression model to calculate the GI50 value.
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Safety and Toxicology
Detailed toxicological data for GSK2830371 is not extensively available in the public domain. As with any investigational compound, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. All handling should be performed in a well-ventilated area. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety data sheets for chemical reagents advise avoiding contact with skin and eyes, and not breathing dust or vapor[6][7][8].
References
- National Institute of Standards and Technology. (2015, April 7). SAFETY DATA SHEET.
- Gilmartin, A. G., et al. (2014). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. PLoS ONE, 9(8), e105220.
- Chevron. (2025, February 19). Chemical Safety Data Sheet.
- MedchemExpress. GSK 2830371 | Wip1 Phosphatase Inhibitor.
- O'Connell, C. B., et al. (2020). GSK2830371 functions as a non-competitive inhibitor and binds with high affinity to PPM1D at an allosteric site. Communications Biology, 3(1), 1-11.
- Avient. (2017, May 25). SAFETY DATA SHEET.
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
- Material Safety Data Sheet (MSDS). Material Safety Data Sheet.
- Ranjan, A., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3876.
- ChemicalBook. 7732-18-5 | CAS DataBase.
- Sigma-Aldrich. PPM1D Phosphatase Inhibitor II, GSK2830371.
- Polyone Corporation. (2017, January 9). SAFETY DATA SHEET.
- PubChem. 4-((3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1,3-oxazolidin-2-one.
- ChemicalBook. Water CAS#: 7732-18-5.
- PubChem. 5-Iodoisoquinoline.
- AOBChem. Safety Data Sheet.
- Sigma-Aldrich. 2 fluorobiphenyl.
Sources
- 1. 2 fluorobiphenyl | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cglapps.chevron.com [cglapps.chevron.com]
- 7. avient.com [avient.com]
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